1-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1,2-dione
Description
The compound 1-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1,2-dione is a structurally complex molecule integrating three pharmacologically significant moieties:
- Indole: A heterocyclic aromatic system common in bioactive molecules (e.g., serotonin, kinase inhibitors).
- Morpholine: A six-membered saturated ring containing one oxygen and one nitrogen atom, often employed to enhance solubility and bioavailability.
While direct biological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., indole-morpholine derivatives) have been synthesized and characterized, as seen in , and 7 .
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c29-23(26-11-13-32-14-12-26)17-28-16-21(20-7-3-4-8-22(20)28)24(30)25(31)27-10-9-18-5-1-2-6-19(18)15-27/h1-8,16H,9-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHKWMCUTXTFQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1,2-dione represents a novel class of indole derivatives with potential therapeutic applications. This article provides an in-depth analysis of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an indole moiety, a morpholine ring, and a tetrahydroisoquinoline unit. Its molecular formula is with a molecular weight of approximately 329.4 g/mol. The presence of multiple functional groups suggests diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H23N3O3 |
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | This compound |
Antitumor Activity
Research indicates that compounds similar to this derivative exhibit significant antitumor properties. For instance, studies have shown that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in various models. Specifically:
- Mechanism : The compound appears to modulate key signaling pathways involved in cell proliferation and survival.
- Case Studies : In vitro studies demonstrated that the compound effectively suppressed the growth of A549 lung cancer cells compared to non-tumor fibroblasts .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial potential:
- Target Pathogens : Preliminary investigations indicate activity against Staphylococcus aureus (including MRSA) and Mycobacterium tuberculosis.
- Minimum Inhibitory Concentration (MIC) : Some related compounds have shown MIC values as low as 0.98 µg/mL against MRSA .
Anti-inflammatory Effects
Indole derivatives are known for their anti-inflammatory properties:
- Mechanism : The compound may inhibit the production of pro-inflammatory cytokines through modulation of NF-kB signaling pathways.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Receptor Binding : It may bind to receptors involved in cell signaling pathways.
- Enzyme Inhibition : Potential inhibition of enzymes related to tumor progression and inflammation has been suggested.
Research Findings
Several studies have focused on the synthesis and biological evaluation of related compounds:
- Synthesis Methods : Various synthetic routes have been developed to optimize yield and purity.
Comparative Studies
A comparative analysis of similar compounds shows varying degrees of biological activity:
| Compound | Target Activity | MIC (µg/mL) |
|---|---|---|
| Compound A | MRSA | 0.98 |
| Compound B | A549 Cells | IC50 = 10 µM |
| Compound C | E. coli | 200 nM |
Comparison with Similar Compounds
Key Observations :
Halogenated analogs (e.g., 3f in ) exhibit higher lipophilicity (XLogP3 = 3.1) due to the electron-withdrawing chloro group .
Synthetic Complexity: The tetrahydroisoquinoline moiety introduces synthetic complexity compared to phenyl or halogenated derivatives (). Yields for similar compounds (e.g., 57–83% in ) suggest that steric hindrance or multi-step reactions may reduce efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
